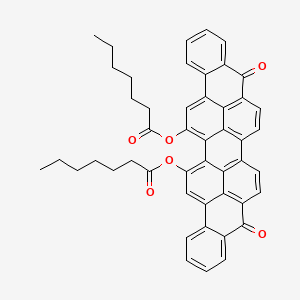

16,17-Dihydroxyviolanthrone diheptanoate

Description

Properties

CAS No. |

71550-34-0 |

|---|---|

Molecular Formula |

C48H40O6 |

Molecular Weight |

712.8 g/mol |

IUPAC Name |

(34-heptanoyloxy-12,21-dioxo-30-nonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3(16),4(13),5(33),6,8,10,14,17(31),18,20(32),22,24,26,28-hexadecaenyl) heptanoate |

InChI |

InChI=1S/C48H40O6/c1-3-5-7-9-19-39(49)53-37-25-35-27-15-11-13-17-31(27)47(51)33-23-21-29-30-22-24-34-42-36(28-16-12-14-18-32(28)48(34)52)26-38(54-40(50)20-10-8-6-4-2)46(44(30)42)45(37)43(29)41(33)35/h11-18,21-26H,3-10,19-20H2,1-2H3 |

InChI Key |

DPTMQBNDOLAEOQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)OC1=C2C3=C(C=CC4=C3C(=C1)C5=CC=CC=C5C4=O)C6=C7C2=C(C=C8C7=C(C=C6)C(=O)C9=CC=CC=C98)OC(=O)CCCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 16,17 Dihydroxyviolanthrone Diheptanoate

Precursor Synthesis: Advanced Approaches to the Violanthrone (B7798473) Core

The formation of the violanthrone skeleton is a critical first step in the synthesis of 16,17-Dihydroxyviolanthrone (B89487) Diheptanoate. This process typically begins with the dimerization of benzanthrone (B145504), followed by a controlled oxidation to introduce the hydroxyl groups at the 16 and 17 positions.

Mechanistic Insights into Benzanthrone Dimerization to Violanthrone

The dimerization of benzanthrone to form the violanthrone core is a classic example of an oxidative aromatic coupling reaction, often referred to as the Scholl reaction. This reaction facilitates the formation of a biaryl linkage between two aromatic molecules without prior functionalization. The generally accepted mechanisms for this type of transformation involve either an arenium cation or a radical cation intermediate.

In the context of benzanthrone dimerization, the reaction is typically carried out in the presence of a strong acid and an oxidizing agent. The strong acid protonates the carbonyl group of benzanthrone, which activates the aromatic system towards electrophilic attack. One benzanthrone molecule can then act as a nucleophile, attacking the activated aromatic ring of a second benzanthrone molecule. This leads to the formation of a dimeric intermediate. Subsequent oxidation and cyclization steps result in the formation of the violanthrone structure. The reaction proceeds through a series of complex steps involving electron transfer and proton loss to ultimately yield the thermodynamically stable polycyclic aromatic system.

The regioselectivity of the dimerization is a crucial aspect, as different coupling positions would lead to isomeric products. The formation of violanthrone specifically involves the coupling at the appropriate positions to yield the desired dibenzanthrone (B1683561) structure. Isomeric with violanthrone is isoviolanthrone, which possesses a centrosymmetric structure. wikipedia.org

Controlled Oxidation for 16,17-Dihydroxylation of Violanthrone

Once the violanthrone core is obtained, the next critical step is the introduction of hydroxyl groups at the 16 and 17 positions. This is typically achieved through a controlled oxidation process. A common industrial method involves the potash fusion of benzanthrone, which can lead to the violanthrone core. For the specific dihydroxylation, a more controlled approach is necessary.

One established method for the synthesis of 16,17-dihydroxyviolanthrone involves the oxidation of 4,4'-bibenzanthronyl. This can be achieved through either an alkaline or acid ring closure, preferably in the presence of an oxidizing agent. When this ring closure is performed in sulfuric acid with an excess of manganese dioxide, it yields 16,17-violanthronequinone. This quinone can then be readily reduced to the desired 16,17-dihydroxyviolanthrone using a reducing agent like sodium hydrogen sulfite (B76179).

Another synthetic route involves the direct oxidation of biphenyl (B1667301) zanthrone in a solution of concentrated sulfuric acid with manganese dioxide as the oxidant, followed by a reduction step with sodium sulfite to yield the final dihydroxy product. The control of reaction conditions such as temperature and the stoichiometry of the oxidizing agent is paramount to achieve high yields and prevent over-oxidation or the formation of undesired byproducts.

Esterification Chemistry: Formation of the Diheptanoate Moiety

With the 16,17-dihydroxyviolanthrone precursor in hand, the final step in the synthesis of the target compound is the esterification of the phenolic hydroxyl groups to form the diheptanoate moiety. The low solubility of the violanthrone core in many common organic solvents makes its dihydroxy derivative a key intermediate for further modifications like esterification. nih.gov

Reaction Pathways for Carboxylic Acid Esterification at Phenolic Positions

The esterification of phenols, which are less nucleophilic than alcohols, often requires more reactive acylating agents than the corresponding carboxylic acid. Therefore, the reaction of 16,17-dihydroxyviolanthrone with heptanoic acid directly is generally not efficient. More effective methods involve the use of more electrophilic derivatives of heptanoic acid, such as heptanoyl chloride or heptanoic anhydride (B1165640).

A widely used method for the esterification of phenols is the Schotten-Baumann reaction, which involves treating the phenol (B47542) with an acyl chloride in the presence of a base, such as aqueous sodium hydroxide (B78521) or pyridine. In the case of 16,17-dihydroxyviolanthrone, it would be reacted with heptanoyl chloride. The base serves to deprotonate the phenolic hydroxyl groups, forming the more nucleophilic phenoxide ions, which then readily attack the electrophilic carbonyl carbon of the heptanoyl chloride. This reaction is typically carried out in a two-phase system or in a solvent that can dissolve the reactants. Phase-transfer catalysts can also be employed to facilitate the reaction between the aqueous and organic phases. researchgate.net

Alternatively, heptanoic anhydride can be used as the acylating agent. These reactions are generally slower than those with acyl chlorides and may require heating. libretexts.org The reaction is often performed in the presence of a base or an acid catalyst.

Optimization of Reaction Conditions for Selective Diheptanoate Formation and Enhanced Yields

To achieve high yields of the desired 16,17-dihydroxyviolanthrone diheptanoate and ensure the selective formation of the diester over the monoester, optimization of the reaction conditions is crucial. Key parameters that can be varied include the choice of solvent, the base, the reaction temperature, and the stoichiometry of the reactants.

Temperature plays a significant role; while higher temperatures can increase the reaction rate, they can also lead to side reactions and decomposition of the product. Therefore, finding an optimal temperature that balances reaction speed and product stability is important. The molar ratio of the acylating agent (heptanoyl chloride or anhydride) to the dihydroxyviolanthrone should be carefully controlled. A sufficient excess of the acylating agent is typically used to drive the reaction towards the formation of the diester and maximize the yield.

The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) to determine the optimal reaction time. After the reaction is complete, a standard work-up procedure involving washing with aqueous solutions to remove excess reagents and byproducts, followed by purification techniques like column chromatography or recrystallization, is necessary to obtain the pure 16,17-dihydroxyviolanthrone diheptanoate.

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

The structural elucidation and purity assessment of a complex molecule like 16,17-Dihydroxyviolanthrone Diheptanoate require the use of a combination of advanced analytical techniques. These methods provide detailed information about the molecular structure, connectivity of atoms, and the presence of any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for determining the structure of organic molecules.

¹H NMR: The proton NMR spectrum would provide information about the different types of protons present in the molecule and their chemical environment. The aromatic protons of the violanthrone core would appear in the downfield region of the spectrum, and their splitting patterns would give insights into their substitution pattern. The protons of the heptanoate (B1214049) side chains would appear in the upfield region, with characteristic signals for the methylene (B1212753) and methyl groups. The integration of the signals would confirm the ratio of aromatic to aliphatic protons.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for the carbonyl carbons of the ester and the quinone moieties, as well as for the sp²-hybridized carbons of the aromatic rings and the sp³-hybridized carbons of the heptanoate chains.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can also provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, which can be used to confirm the elemental composition of 16,17-Dihydroxyviolanthrone diheptanoate. The fragmentation pattern observed in the mass spectrum would likely involve the cleavage of the ester bonds, leading to the loss of the heptanoate groups, which would be a characteristic feature for this class of compounds.

The following table summarizes the key characterization techniques and the expected observations for 16,17-Dihydroxyviolanthrone Diheptanoate.

| Technique | Expected Observations |

| ¹H NMR | Signals in the aromatic region for the violanthrone core protons. Signals in the aliphatic region for the heptanoate chain protons (CH₂, CH₃). Integration ratio consistent with the molecular formula. |

| ¹³C NMR | Signals for carbonyl carbons (ester and quinone). Multiple signals for aromatic sp² carbons. Signals for aliphatic sp³ carbons of the heptanoate chains. |

| Mass Spectrometry (HRMS) | Accurate mass of the molecular ion corresponding to the elemental composition of C₄₈H₄₂O₆. |

| Mass Spectrometry (Fragmentation) | Characteristic loss of heptanoyl groups (C₇H₁₃O) and heptanoic acid (C₇H₁₄O₂). Fragmentation of the violanthrone core at higher energies. |

| X-ray Crystallography | Determination of the precise three-dimensional molecular structure, including bond lengths, bond angles, and conformation of the heptanoate chains. Information on crystal packing and intermolecular interactions. |

High-Resolution Spectroscopic Methods for Structural Confirmation

The precise molecular structure of 16,17-Dihydroxyviolanthrone Diheptanoate is confirmed through a suite of high-resolution spectroscopic techniques. These methods provide detailed information about the compound's atomic composition, connectivity, and chemical environment.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for determining the exact molecular weight and elemental formula. Techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) analyzer can provide mass accuracy in the sub-ppm range. researchgate.net For 16,17-Dihydroxyviolanthrone Diheptanoate (C₅₂H₄₄O₆), the expected monoisotopic mass is 772.3138 g/mol . Tandem mass spectrometry (MS/MS) experiments are used to induce fragmentation of the parent ion. uzh.ch The fragmentation pattern provides crucial data for confirming the structure, with expected losses corresponding to the heptanoate side chains (C₇H₁₃O₂•, mass ≈ 129.09 Da). nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules.

¹H NMR: The proton NMR spectrum would reveal signals corresponding to the aromatic protons on the violanthrone core and the aliphatic protons of the two heptanoate chains. The aromatic region would show a complex pattern of doublets and triplets characteristic of the polycyclic system. The aliphatic region would feature distinct signals for the methylene (–CH₂–) groups and the terminal methyl (–CH₃) group of the ester chains.

¹³C NMR: The carbon-13 NMR spectrum complements the proton data by showing signals for every unique carbon atom in the molecule. Key signals include those for the carbonyl carbons of the ester groups (typically in the 170-180 ppm range), the numerous sp²-hybridized carbons of the aromatic core, and the sp³-hybridized carbons of the heptanoate chains.

2D NMR Techniques: Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between protons and carbons, confirming the precise attachment points of the heptanoate groups to the violanthrone core at the 16 and 17 positions.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 16,17-Dihydroxyviolanthrone Diheptanoate would be characterized by a strong absorption band corresponding to the ester carbonyl (C=O) stretching vibration, typically found around 1735-1750 cm⁻¹. Other significant peaks would include C-O stretching vibrations and aromatic C=C stretching bands.

The table below summarizes the expected spectroscopic data for the structural confirmation of the compound.

| Technique | Parameter | Expected Observation |

| HRMS (ESI-TOF) | [M+H]⁺ | m/z ≈ 773.3211 |

| Key Fragment Ion | Loss of a heptanoate group (-C₇H₁₃O₂) | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ ≈ 170-180 ppm |

| Aromatic Carbons (C=C) | δ ≈ 110-150 ppm | |

| Aliphatic Carbons (-CH₂-, -CH₃) | δ ≈ 14-40 ppm | |

| ¹H NMR | Aromatic Protons (-ArH) | δ ≈ 7.0-9.0 ppm |

| Aliphatic Protons (-CH₂-, -CH₃) | δ ≈ 0.8-2.5 ppm | |

| FT-IR | Carbonyl Stretch (C=O) | ν ≈ 1735-1750 cm⁻¹ |

| Aromatic C=C Stretch | ν ≈ 1450-1600 cm⁻¹ |

Chromatographic Separation and Purification Strategies for 16,17-Dihydroxyviolanthrone Diheptanoate

Following its synthesis, 16,17-Dihydroxyviolanthrone Diheptanoate must be isolated from unreacted starting materials, reagents, and potential byproducts. Chromatographic techniques are the primary methods used to achieve high purity. nih.gov

Column Chromatography: This is a fundamental purification technique used for the initial separation of the target compound from the crude reaction mixture. nih.gov Given the large, relatively nonpolar nature of the violanthrone derivative, a normal-phase setup is typically employed.

Stationary Phase: Silica gel is the most common stationary phase due to its polarity and cost-effectiveness.

Mobile Phase: A gradient of nonpolar and moderately polar solvents is used to elute the compounds. A typical system might start with a nonpolar solvent like hexane (B92381) or heptane (B126788) and gradually increase the proportion of a more polar solvent such as dichloromethane, ethyl acetate (B1210297), or toluene. The less polar byproducts elute first, followed by the desired product, while more polar impurities remain on the column longer.

High-Performance Liquid Chromatography (HPLC): For achieving analytical or high-purity grades, HPLC is the method of choice. nih.gov Both normal-phase and reverse-phase HPLC can be adapted for this purpose.

Normal-Phase HPLC: Similar to column chromatography, this uses a polar stationary phase (e.g., silica, cyano, or diol-bonded silica) and a non-polar mobile phase (e.g., hexane/ethyl acetate mixtures). It is effective for separating isomers and related aromatic compounds.

Reverse-Phase HPLC (RP-HPLC): This is the most common mode of HPLC. It uses a non-polar stationary phase (e.g., C18- or C8-bonded silica) and a polar mobile phase. For a molecule like 16,17-Dihydroxyviolanthrone Diheptanoate, a mobile phase consisting of a mixture of solvents like methanol, acetonitrile, and water would be used. A gradient elution, where the organic solvent concentration is increased over time, would likely be necessary for effective separation.

The following table outlines a potential set of parameters for the purification of the compound using different chromatographic methods.

| Method | Stationary Phase | Typical Mobile Phase System | Separation Principle |

| Column Chromatography | Silica Gel | Heptane/Dichloromethane Gradient | Adsorption; separation based on polarity. nih.gov |

| Normal-Phase HPLC | Silica or Cyano Column | Hexane/Ethyl Acetate Gradient | Adsorption; high-resolution separation based on polarity. |

| Reverse-Phase HPLC | C18 (Octadecylsilane) | Acetonitrile/Water Gradient | Partition; separation based on hydrophobicity. |

Investigation of Electronic and Optoelectronic Properties of 16,17 Dihydroxyviolanthrone Diheptanoate

Fundamental Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO Gap Analysis)

The electronic behavior of organic semiconductor materials is largely governed by the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This energy gap is a critical parameter that determines the material's absorption and emission properties, as well as its charge transport characteristics.

Interactive Data Table: Frontier Molecular Orbital Energies of Related Violanthrone (B7798473) Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Dicyanomethylene-functionalised violanthrone derivative (3a) | -5.38 | -4.11 | 1.27 |

| Dicyanomethylene-functionalised violanthrone derivative (3b) | -5.34 | -4.09 | 1.25 |

| Dicyanomethylene-functionalised violanthrone derivative (3c) | -5.40 | -4.15 | 1.25 |

Charge Carrier Transport Dynamics in Thin Films and Aggregates

The efficiency of organic electronic devices is heavily dependent on the charge carrier mobility of the active semiconductor layer. This mobility is a measure of how quickly holes (positive charges) and electrons (negative charges) can move through the material under the influence of an electric field.

Mechanisms of Hole and Electron Mobility

In organic semiconductors like 16,17-Dihydroxyviolanthrone (B89487) diheptanoate, charge transport typically occurs via a hopping mechanism, where charge carriers move between adjacent molecules in the solid state. The rate of this hopping is influenced by both the electronic coupling between molecules and the energetic disorder of the material. Violanthrone derivatives have been shown to be p-type semiconductors, meaning that the transport of holes is the dominant process. nih.govresearchgate.net The hole mobility in these materials can be measured in devices such as Organic Field-Effect Transistors (OFETs).

Influence of Molecular Packing and Intermolecular Interactions (π-π Stacking) on Charge Transport

The arrangement of molecules in the solid state, or molecular packing, is a crucial determinant of charge transport properties. Efficient charge transport relies on strong intermolecular electronic coupling, which is often facilitated by close π-π stacking of the aromatic cores of adjacent molecules. The substituent groups on the violanthrone core can significantly impact this packing.

For instance, studies on violanthrone derivatives with different alkyl chains have demonstrated that linear alkyl chains tend to promote more ordered packing and stronger π-π interactions, leading to higher charge carrier mobilities compared to branched alkyl chains which can disrupt the packing. nih.govresearchgate.net The heptanoate (B1214049) chains of 16,17-Dihydroxyviolanthrone diheptanoate, being linear ester groups, are expected to influence the intermolecular arrangement and, consequently, the charge transport dynamics. The interplay between the π-π stacking of the violanthrone cores and the spatial arrangement of the heptanoate side chains will ultimately dictate the hole mobility of the material.

Interactive Data Table: Hole Mobilities of Related Violanthrone Derivatives

| Compound | Hole Mobility (μh) (cm² V⁻¹ s⁻¹) |

| Dicyanomethylene-functionalised violanthrone derivative (3a - branched chain) | 3.6 x 10⁻⁶ |

| Dicyanomethylene-functionalised violanthrone derivative (3b - linear chain) | 1.0 x 10⁻² |

| Dicyanomethylene-functionalised violanthrone derivative (3c - linear chain) | 1.0 x 10⁻² |

Spectroscopic Analysis of Electronic Transitions

Spectroscopic techniques are essential tools for probing the electronic structure and excited-state properties of molecules.

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy measures the wavelengths of light that a molecule absorbs, which correspond to electronic transitions from the ground state to various excited states. The absorption spectrum of 16,17-Dihydroxyviolanthrone diheptanoate is expected to be dominated by π-π* transitions within the large aromatic system of the violanthrone core. The parent 16,17-dihydroxyviolanthrone shows a maximum absorption (λmax) at approximately 600 nm. The ester groups in the diheptanoate derivative may cause a slight shift in the absorption maxima compared to the parent compound due to their electronic influence on the frontier molecular orbitals.

Fluorescence Spectroscopy for Emission Characteristics and Quantum Yields

Fluorescence spectroscopy provides information about the emission of light from a molecule as it relaxes from an excited electronic state back to the ground state. The fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, is a measure of the efficiency of the emission process. A study on a violanthrone derivative with long-chain ester groups, 16,17-distearoyloxyviolanthrone, reported a fluorescence quantum yield of 0.2. nih.govresearchgate.net This suggests that ester-substituted violanthrones can be emissive. The fluorescence spectrum and quantum yield of 16,17-Dihydroxyviolanthrone diheptanoate would provide critical information about its potential for use in applications such as organic light-emitting diodes (OLEDs).

Near-Infrared (NIR) Optoelectronic Relevance and Band Gap Engineering

The strategic modification of the violanthrone core through the introduction of various functional groups is a key approach in band gap engineering, aiming to tune the electronic and optoelectronic properties for specific applications, particularly in the near-infrared (NIR) region. While direct experimental data for 16,17-dihydroxyviolanthrone diheptanoate is not extensively available in the public domain, the electronic behavior of this compound can be inferred from studies on closely related violanthrone derivatives. The esterification of the hydroxyl groups with heptanoate chains is primarily anticipated to enhance solubility in organic solvents, a crucial factor for solution-based processing of organic electronic devices. Furthermore, the electronic influence of the ester groups, combined with the inherent properties of the violanthrone core, dictates its NIR relevance and band gap.

The extensive π-conjugated system of the violanthrone core is the primary determinant of its electronic properties. The introduction of substituents at the 16 and 17 positions can significantly modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby altering the band gap.

Research into violanthrone derivatives has demonstrated that the introduction of electron-withdrawing groups, such as dicyanomethylene, can substantially lower the HOMO-LUMO gap and induce a redshift in the absorption spectrum, extending it into the NIR region. For instance, dicyanomethylene-functionalized violanthrone derivatives have been shown to exhibit narrow HOMO-LUMO gaps in the range of 1.46–1.47 eV, with a wide absorption range that exceeds 800 nm. nih.gov This makes them highly relevant for applications in NIR optoelectronics, such as organic photodetectors and photovoltaics.

The electrochemical properties of these modified violanthrones provide insight into their potential as semiconductor materials. The table below summarizes the ionization energies (IE), electron affinities (EA), and fundamental gaps (Efund) for a series of dicyanomethylene-functionalized violanthrone derivatives, illustrating the impact of functionalization on the electronic structure.

| Compound | Ionization Energy (IE) (eV) | Electron Affinity (EA) (eV) | Fundamental Gap (Efund) (eV) |

|---|---|---|---|

| Derivative 3a | -5.38 | -4.11 | 1.27 |

| Derivative 3b | -5.34 | -4.09 | 1.25 |

| Derivative 3c | -5.40 | -4.15 | 1.25 |

Data sourced from studies on dicyanomethylene-functionalised violanthrone derivatives. nih.gov

While the heptanoate groups in 16,17-dihydroxyviolanthrone diheptanoate are not as strongly electron-withdrawing as dicyanomethylene groups, they can still influence the electronic properties through inductive effects and by modifying the molecular packing in the solid state.

The absorption of light in the NIR region is a critical requirement for many optoelectronic applications, including telecommunications, night vision, and biomedical imaging. The development of organic molecules that absorb in this region is an active area of research.

Violanthrone derivatives have been identified as promising candidates for NIR-absorbing dyes. researchgate.net The parent 16,17-dihydroxyviolanthrone exhibits absorption in the visible region. However, as demonstrated with dicyanomethylene substitution, the absorption can be pushed into the NIR. For instance, the derivative known as VA-CN shows a significant red-shift in its absorption peak to 701 nm. researchgate.net

Furthermore, the photophysical properties of a violanthrone derivative bearing long-chain esters (OCOC17H35), which is structurally analogous to the diheptanoate, have been investigated. This compound was found to have a fluorescence quantum yield of 0.2, indicating that ester-substituted violanthrones can exhibit significant luminescence. nih.gov The reduced form of these compounds, the dihydroquinones, fluoresce strongly in the 560-600 nm range. nih.gov While this emission is not in the NIR, it points to the potential for tuning the emission properties through chemical modification. The intermediacy of semiquinone radicals in the photochemistry of these molecules, absorbing in the 650-750 nm range, further highlights their relevance to the NIR region. nih.gov

The combination of a large, planar aromatic core with tunable peripheral functional groups makes 16,17-dihydroxyviolanthrone diheptanoate and related compounds compelling materials for the development of next-generation NIR optoelectronic devices. The heptanoate chains, by ensuring good processability, allow for the incorporation of this NIR-relevant chromophore into thin films and bulk heterojunctions, which are essential components of organic electronic devices. Further detailed characterization of the specific electronic and optoelectronic properties of 16,17-dihydroxyviolanthrone diheptanoate is necessary to fully elucidate its potential in this field.

Computational and Theoretical Chemistry Studies of 16,17 Dihydroxyviolanthrone Diheptanoate

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties and geometry of molecules. For violanthrone (B7798473) derivatives, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, are employed to predict their molecular structure and electronic orbital distributions. beilstein-journals.org

Geometry optimization of the violanthrone core reveals a largely planar π-conjugated system, which is essential for efficient intermolecular charge transport. The heptanoate (B1214049) groups (O-CO-(CH₂)₅-CH₃) attached at the 16 and 17 positions are flexible side chains. DFT calculations show that different alkyl substituents have a minimal direct effect on the frontier molecular orbitals (HOMO and LUMO), which are primarily localized on the conjugated violanthrone core. researchgate.net However, the conformation of these side chains is critical as it influences the solid-state packing of the molecules.

Table 1: Calculated Electronic Properties of Related Violanthrone Derivatives

| Derivative | Functional/Basis Set | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

|---|---|---|---|---|

| Dicyanomethylene-violanthrone (methoxy derivative) | B3LYP/6-311G(d,p) | Not Reported | Not Reported | ~1.47 |

Note: Data is based on closely related violanthrone derivatives as a proxy for 16,17-Dihydroxyviolanthrone (B89487) diheptanoate.

Molecular Dynamics (MD) Simulations of Aggregation and Self-Assembly Behavior in Solution and Solid State

Molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules and their self-assembly processes, which are critical for forming the well-ordered solid-state structures required for efficient charge transport. For molecules like 16,17-Dihydroxyviolanthrone diheptanoate, the interplay between the π-π stacking of the aromatic cores and the steric and van der Waals interactions of the heptanoate side chains governs aggregation.

MD simulations on violanthrone-based model compounds have shown that the primary driving force for aggregation is the strong attractive interaction between the polyaromatic cores. acs.org In solution, these molecules tend to form aggregates where the violanthrone units stack on top of each other. The flexible heptanoate chains play a complex role; while they enhance solubility, they can also sterically hinder the formation of large, perfectly ordered π-stacked structures. acs.org

Modeling of Charge Transport Pathways and Reorganization Energies

Charge transport in organic semiconductors like violanthrone derivatives typically occurs via a hopping mechanism, where charge carriers (holes or electrons) jump between adjacent molecules in the solid state. unibo.it The efficiency of this process is governed by two key parameters that can be modeled computationally: the electronic coupling between molecules (transfer integral) and the reorganization energy.

The reorganization energy (λ) is the energy required to deform the geometry of a molecule when it gains or loses a charge carrier. It has two components: an intramolecular contribution (relaxation of the molecule itself) and an intermolecular contribution (relaxation of the surrounding medium). Lower reorganization energies lead to higher charge mobility. While specific reorganization energy values for 16,17-Dihydroxyviolanthrone diheptanoate have not been reported, computational methods like DFT can be used to estimate the intramolecular component by calculating the geometry and energy of the molecule in both its neutral and ionized states.

Charge transport pathways are determined by the molecular packing in the solid state. unibo.it Strong π-π stacking leads to significant electronic coupling between adjacent molecules, creating pathways for efficient charge transport. beilstein-journals.org The heptanoate side chains influence these pathways by modulating the intermolecular arrangement. Linear alkyl chains, such as in the heptanoate group, are generally preferred over branched chains because they tend to promote more ordered packing and closer π-π stacking, which enhances hole mobility. researchgate.net Disordered arrangements induced by bulky side chains can hinder the formation of effective charge transport pathways, leading to lower mobility. researchgate.net

Structure-Property Relationship Predictions via Computational Approaches

Computational studies are instrumental in establishing structure-property relationships, which guide the design of new materials with improved properties. For 16,17-Dihydroxyviolanthrone diheptanoate, computational approaches can predict how its structural features translate into electronic and charge transport properties.

Influence of Side Chains: The most significant structural feature distinguishing this molecule is the diheptanoate side chains. Computational and experimental studies on analogous violanthrone derivatives have demonstrated a clear relationship between the nature of the alkyl side chains and the charge carrier mobility. nih.gov

Linear vs. Branched Chains: Linear alkyl chains, like the heptanoate group, are known to facilitate better solid-state packing compared to branched chains (e.g., 2-ethylhexyl). researchgate.net This leads to stronger intermolecular π-π interactions and, consequently, higher hole mobility. researchgate.net It is predicted that 16,17-Dihydroxyviolanthrone diheptanoate would exhibit a more ordered molecular packing and higher charge mobility than a violanthrone derivative with branched side chains of a similar length.

Chain Length: The length of the alkyl chain affects solubility and molecular packing. While providing solubility, excessively long chains can lead to more disordered films and hinder close packing of the aromatic cores. researchgate.net The heptanoate chain represents a balance, aiming to ensure solubility without excessively disrupting the π-stacking.

Electronic Properties: The violanthrone core dominates the electronic properties. The ester functionalities are expected to have a modest effect on the HOMO and LUMO levels. The large, planar aromatic system is responsible for the strong light absorption in the visible and near-infrared regions and for the intrinsic semiconducting nature of the material. beilstein-journals.org Computational models predict that the material will have a relatively narrow HOMO-LUMO gap, making it suitable for applications in organic electronics. beilstein-journals.org

Table 2: Predicted Structure-Property Relationships for 16,17-Dihydroxyviolanthrone Diheptanoate

| Molecular Feature | Predicted Property | Rationale |

|---|---|---|

| Large Planar Violanthrone Core | Strong π-π stacking, narrow HOMO-LUMO gap, good intrinsic charge transport | The extended conjugated system facilitates intermolecular electronic coupling and delocalization of frontier orbitals. beilstein-journals.org |

| Linear Heptanoate Side Chains | Enhanced solubility, ordered molecular packing, higher hole mobility compared to branched analogues | Linear chains promote better intermolecular organization and less steric hindrance, favoring efficient π-stacking for charge hopping. researchgate.netnih.gov |

Exploration of Application Paradigms in Advanced Functional Materials

Organic Semiconductor Applications

Violanthrone (B7798473) derivatives are recognized for their intrinsic semiconducting properties, which can be modulated through chemical synthesis. The large π-conjugated system and the presence of carbonyl groups suggest the potential for strong intermolecular π-π interactions, which are crucial for efficient charge transport in organic semiconductor devices. beilstein-journals.org The introduction of solubilizing side chains, such as heptanoate (B1214049) groups, is a key strategy to enable solution-based processing, a significant advantage for manufacturing large-area and flexible electronics. nih.gov

Organic Field-Effect Transistors (OFETs) are fundamental components of modern flexible electronics, and the performance of these devices is heavily dependent on the charge transport characteristics of the organic semiconductor used as the active layer. frontiersin.org Research into violanthrone derivatives has demonstrated their potential as p-type semiconductors, where the charge carriers are holes. nih.gov

The molecular structure of the violanthrone core provides a robust framework for charge transport, and the nature of the substituents plays a critical role in device performance. For instance, the choice of alkyl side chains can significantly influence the molecular packing in the solid state, which in turn affects the hole mobility. nih.gov Studies on related violanthrone derivatives have shown that linear alkyl chains can lead to more ordered packing arrangements and, consequently, higher charge carrier mobilities compared to branched chains. nih.gov

The introduction of electron-withdrawing groups, such as dicyanomethylene, to the violanthrone core has been shown to dramatically improve hole mobility. nih.gov This suggests that the electronic properties of the core, as well as the intermolecular organization dictated by the side chains, are both critical factors. While specific performance data for 16,17-Dihydroxyviolanthrone (B89487) diheptanoate in OFETs is not extensively reported, the general principles derived from related compounds suggest its potential as a solution-processable p-type semiconductor.

Table 1: Charge Carrier Mobility of Selected Violanthrone Derivatives in OFETs

| Compound | Substituent | Hole Mobility (cm²/V·s) |

| Dicyanomethylene-functionalised violanthrone with linear alkyl chains | Linear Alkyl Chains | up to 1.0 × 10⁻² |

| Dicyanomethylene-functionalised violanthrone with branched alkyl chains | Branched Alkyl Chains | 3.6 × 10⁻⁶ |

| Violanthrone derivative with n-hexyl chains | n-hexyl | 3.15 × 10⁻⁴ |

This table presents data for related violanthrone derivatives to infer the potential performance of 16,17-Dihydroxyviolanthrone diheptanoate.

In the realm of organic photovoltaics (OPVs), violanthrone derivatives are being explored for their potential as both electron donor and acceptor materials. Their broad absorption spectra, extending into the near-infrared (NIR) region, make them attractive for harvesting a larger portion of the solar spectrum. beilstein-journals.org The ability to chemically modify the violanthrone structure allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is essential for efficient charge separation and collection in an OPV device. thieme-connect.de

Some studies have investigated violanthrone derivatives as electron acceptors, sometimes in conjunction with other acceptors like perylene (B46583) diimides (PDI), to enhance light harvesting and photocurrent generation. beilstein-journals.org The incorporation of strong electron-withdrawing groups can produce n-type materials suitable for OPVs. beilstein-journals.org Conversely, modifications that result in more electron-rich violanthrenes can yield p-type materials. thieme-connect.de

The large π-conjugated system of violanthrone suggests potential applications in other optoelectronic devices as well, such as organic light-emitting diodes (OLEDs) and photodetectors, particularly for red and infrared applications. researchgate.net

Functional Dye and Pigment Research

The inherent color and photophysical properties of violanthrone and its derivatives have long been utilized in the dye and pigment industry. The extended conjugation of the polycyclic aromatic core is responsible for their strong absorption of visible light, leading to intense coloration.

16,17-Dihydroxyviolanthrone and its esters function as chromophores, the part of a molecule responsible for its color. The specific color is determined by the electronic transitions within the π-system. Modifications to the molecular structure, such as the introduction of substituents, can alter the energy levels of the molecular orbitals and thus tune the color. researchgate.net Esterification or etherification at the 16 and 17 positions not only improves solubility but can also influence the aggregation behavior of the dye molecules, which in turn affects the color and other properties in the solid state. beilstein-journals.org

Violanthrone-based dyes are known for their application in systems requiring high performance, including fluorescent collectors for solar energy conversion. semanticscholar.org Their photophysical properties, including absorption and emission spectra, can be studied in various solvents to understand their behavior in different chemical environments. chemrxiv.orgresearchgate.net

For any pigment to be commercially viable, it must exhibit good stability against environmental factors such as light, heat, and chemical exposure. Polycyclic aromatic hydrocarbons, the class of compounds to which violanthrone belongs, can be susceptible to photodegradation upon prolonged exposure to UV radiation. nih.govnih.gov The stability of violanthrone-based pigments is a critical consideration for their use in long-lasting applications.

Role as Model Compounds in Complex Polyaromatic Systems (e.g., Asphaltene Chemistry and Carbonization Studies)

The well-defined molecular structure of violanthrone derivatives makes them excellent model compounds for studying the behavior of more complex, heterogeneous materials that are rich in polycyclic aromatic hydrocarbons (PAHs). This is particularly true in the fields of asphaltene chemistry and carbonization studies.

Asphaltenes are a complex fraction of crude oil that can cause significant problems during production and refining due to their tendency to aggregate and precipitate. ntnu.no Understanding the aggregation mechanisms of asphaltenes is crucial for developing effective mitigation strategies. Violanthrone derivatives, such as Violanthrone-78 and Violanthrone-79, which share structural similarities with the polyaromatic cores of asphaltene molecules, are used to study the intermolecular forces, such as π-π stacking, that drive aggregation. acs.orgresearchgate.netej-chem.org These studies often employ spectroscopic techniques and molecular dynamics simulations to probe the aggregation behavior in different solvents. ej-chem.org

In the context of carbonization, violanthrone is used as a model compound for coal and bitumen. researchgate.netej-chem.org Studying the thermal decomposition and transformation of violanthrone provides insights into the chemical processes that occur during the formation of coke and other carbonaceous materials. The large, stable aromatic system of violanthrone is representative of the structures found in these complex materials. researchgate.net

Future Research Directions and Translational Perspectives for 16,17 Dihydroxyviolanthrone Diheptanoate

Design of Novel Derivatives with Tailored Functionality and Enhanced Performance

The diheptanoate side chains of 16,17-Dihydroxyviolanthrone (B89487) diheptanoate offer significant opportunities for further molecular engineering to fine-tune its electronic and material properties. Future research in this area will likely focus on the systematic modification of these aliphatic chains to control molecular packing, energy levels, and charge transport characteristics.

One promising avenue is the introduction of branched or chiral alkyl chains in place of the linear heptanoate (B1214049) groups. Branched chains can modulate the intermolecular spacing and π-π stacking, which are critical determinants of charge carrier mobility. For instance, replacing the n-heptanoate with a 2-ethylhexyl ester could lead to altered solubility and different solid-state packing, potentially resulting in enhanced performance in OFETs. The table below outlines a potential research matrix for the design of novel derivatives.

| Derivative Class | Modification Strategy | Targeted Property Enhancement | Potential Application |

| Branched-Chain Esters | Introduction of isomers of heptanoate (e.g., 2-methylhexanoate) | Improved solubility, optimized thin-film morphology | High-mobility OFETs |

| Unsaturated Esters | Incorporation of double or triple bonds in the alkyl chain | Modified electronic structure, enhanced π-orbital overlap | Near-infrared (NIR) photodetectors |

| Fluorinated Esters | Substitution of hydrogen with fluorine atoms on the alkyl chain | Lowered LUMO energy level, improved air stability | n-type or ambipolar OFETs |

| Functionalized End-Groups | Addition of terminal functional groups (e.g., hydroxyl, amino) | Enhanced intermolecular interactions, self-assembly | Chemical sensors |

Furthermore, the synthesis of asymmetric derivatives, where the two heptanoate chains are replaced by different functional groups, could lead to materials with unique self-assembly properties and anisotropic charge transport. The exploration of these novel derivatives will be instrumental in building a comprehensive structure-property relationship library for the violanthrone (B7798473) scaffold, paving the way for the rational design of next-generation organic semiconductors.

Integration into Multi-component Systems and Hybrid Architectures for Synergistic Effects

The electronic properties of 16,17-Dihydroxyviolanthrone diheptanoate make it a promising candidate for integration into multi-component systems, where synergistic interactions between different materials can lead to enhanced device performance. A key area of future research will be the exploration of this compound in bulk heterojunction (BHJ) organic solar cells. In such devices, the violanthrone derivative could act as either an electron donor or an electron acceptor when blended with other organic semiconductors.

For instance, when blended with a fullerene derivative such as PCBM (phenyl-C61-butyric acid methyl ester), the violanthrone diheptanoate could serve as the donor material. Conversely, when mixed with a high-mobility polymer donor, it could function as a non-fullerene acceptor. The table below illustrates potential donor-acceptor pairings for investigation.

| Device Architecture | 16,17-Dihydroxyviolanthrone Diheptanoate Role | Potential Partner Material | Synergistic Effect |

| Organic Photovoltaic (BHJ) | Electron Donor | PCBM, ITIC | Enhanced light absorption, efficient exciton (B1674681) dissociation |

| Organic Photovoltaic (BHJ) | Electron Acceptor | P3HT, PTB7 | Broadened absorption spectrum, improved charge transport |

| Organic Photodetector | Photosensitive Layer | Graphene, Quantum Dots | High photoresponsivity, fast response times |

| Hybrid Perovskite Solar Cell | Hole Transport Layer | MAPbI₃, FAPbI₃ | Improved stability, enhanced hole extraction |

Another exciting research direction is the development of hybrid architectures where 16,17-Dihydroxyviolanthrone diheptanoate is combined with inorganic nanomaterials, such as quantum dots, carbon nanotubes, or metal oxide nanoparticles. These hybrid systems could exhibit novel optoelectronic properties arising from the interface between the organic and inorganic components, leading to applications in areas like photocatalysis and advanced sensing.

Development of Advanced Methodologies for Processability and Controlled Film Morphology in Device Fabrication

The successful translation of 16,17-Dihydroxyviolanthrone diheptanoate into practical electronic devices is critically dependent on the ability to control the morphology of its thin films with high precision. The heptanoate side chains are designed to impart good solubility, making the compound amenable to various solution-based deposition techniques. Future research should focus on optimizing these techniques to achieve the desired molecular packing and film microstructure for efficient charge transport.

Advanced processing methodologies that could be explored include solution shearing, blade coating, and inkjet printing, which offer better control over film crystallinity and molecular orientation compared to conventional spin coating. The choice of solvent and the use of solvent additives are also crucial parameters that can be systematically investigated to influence the self-assembly process during film formation. The table below summarizes key processing parameters and their expected impact on film morphology.

| Processing Technique | Key Parameter for Optimization | Expected Impact on Film Morphology | Relevance to Device Performance |

| Spin Coating | Spin speed, solvent vapor annealing | Control over film thickness and crystallinity | Optimization of charge mobility and on/off ratio in OFETs |

| Blade Coating | Coating speed, substrate temperature | Formation of large, well-oriented crystalline domains | Enhanced charge transport and device efficiency |

| Inkjet Printing | Ink formulation, droplet spacing | Patterned deposition for large-area electronics | Scalable manufacturing of integrated circuits |

| Solution Shearing | Shearing speed, solution concentration | Aligned molecular packing over large areas | Anisotropic charge transport for specialized applications |

In-situ characterization techniques, such as grazing-incidence wide-angle X-ray scattering (GIWAXS) during film deposition, will be invaluable for providing real-time feedback on the evolution of the film morphology. A deeper understanding of the relationship between processing conditions, film structure, and device performance will be essential for the reliable and reproducible fabrication of high-performance electronic devices based on 16,17-Dihydroxyviolanthrone diheptanoate.

Interdisciplinary Collaborations for Expanded Research Horizons in Nanoscience and Advanced Materials

The full potential of 16,17-Dihydroxyviolanthrone diheptanoate can be realized through collaborative efforts that bridge multiple scientific disciplines. The complexity of modern electronic materials and devices necessitates a multi-faceted approach, combining expertise from chemistry, physics, materials science, and engineering.

Future research on this compound would greatly benefit from collaborations between synthetic chemists, who can design and create novel derivatives, and materials scientists, who can characterize their solid-state properties. Physicists and electrical engineers can then integrate these materials into device architectures and probe their electronic and optoelectronic performance. The table below highlights potential areas for interdisciplinary collaboration.

| Collaborating Disciplines | Research Focus | Expected Outcome |

| Chemistry & Materials Science | Synthesis of novel derivatives and characterization of their self-assembly | Establishment of structure-property relationships |

| Physics & Electrical Engineering | Device fabrication, charge transport studies, and performance optimization | High-performance organic electronic devices |

| Nanoscience & Surface Science | Integration with nanomaterials and investigation of interfacial phenomena | Novel hybrid materials with unique functionalities |

| Computational Chemistry & Theory | Modeling of molecular packing and electronic structure | Predictive design of new materials and device architectures |

Furthermore, collaborations with researchers in nanoscience can lead to the exploration of 16,17-Dihydroxyviolanthrone diheptanoate in emerging areas such as molecular electronics, where individual molecules are used as electronic components. The self-assembly properties of this molecule could be harnessed to create well-ordered nanostructures on surfaces, opening up possibilities for bottom-up fabrication of nanoscale electronic circuits. By fostering a collaborative research environment, the scientific community can accelerate the pace of discovery and innovation in the field of advanced materials based on the violanthrone scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 16,17-dihydroxyviolanthrone diheptanoate, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via etherification or methylation of 16,17-dihydroxyviolanthrone. For ether formation, ethylene dibromide is used under anhydrous conditions in a polar aprotic solvent (e.g., DMF) with catalytic base . Methylation employs dimethyl sulfate in alkaline media at controlled temperatures (60–80°C) to prevent over-substitution . Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of diol to alkylating agent) to maximize yield .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing 16,17-dihydroxyviolanthrone diheptanoate?

- Methodology :

- UV-Vis Spectroscopy : Track electronic transitions (e.g., π→π* in the violanthrone core) in diluted solutions (~20 µM in DMF), with λmax shifts indicating oxidation states (e.g., violanthrone-16,17-quinone shows a red shift from 450 nm to 520 nm) .

- IR Spectroscopy : Identify hydroxyl (broad ~3200 cm<sup>-1</sup>) and ester carbonyl (sharp ~1730 cm<sup>-1</sup>) groups .

- HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients (70:30 to 90:10) for purity assessment, noting retention times (~12–15 min) .

Q. What are the primary applications of 16,17-dihydroxyviolanthrone derivatives in materials science?

- Methodology : The compound serves as a redox-active dye and electrode material. For dye applications, evaluate solubility in polar solvents (e.g., DMSO) and adsorption kinetics on cellulose substrates via batch experiments (pH 7, 25°C) . In energy storage, test electrochemical performance in Li-ion batteries using cyclic voltammetry (0.1–1.0 V vs. Li/Li<sup>+</sup>) and galvanostatic cycling to assess capacity retention (>200 cycles) .

Advanced Research Questions

Q. How can researchers resolve contradictions in electrochemical data for 16,17-dihydroxyviolanthrone diheptanoate under varying scan rates?

- Methodology : Cyclic voltammetry in DMF/0.1 M TBAPF6 reveals quasi-reversible redox behavior. At scan rates >100 mV/s, peak splitting suggests kinetic limitations due to slow electron transfer or post-oxidation reorganization . To validate, perform low-temperature experiments (−44°C) to decouple kinetic and thermodynamic effects, revealing two distinct reduction peaks . Bulk electrolysis at 0 V (vs. Fc/Fc<sup>+</sup>) confirms a two-electron process via charge quantification (90% coulombic efficiency) .

Q. What computational approaches elucidate the redox mechanisms of 16,17-dihydroxyviolanthrone derivatives?

- Methodology : Density functional theory (DFT) at the M06-2X/cc-pVTZ level models frontier molecular orbitals (HOMO/LUMO) and redox potentials. Compare computed reorganization energies with experimental peak separations to identify rate-limiting steps (e.g., structural relaxation post-oxidation) . For steric effects in battery electrodes, simulate substituent impacts on planar vs. non-planar conformers using molecular dynamics .

Q. How does the stability of 16,17-dihydroxyviolanthrone diheptanoate vary under prolonged electrochemical cycling?

- Methodology : Accelerated degradation studies in 1 M H2SO4 or organic electrolytes (e.g., 1 M LiPF6 in EC/DMC) at 50°C for 48 hours. Monitor decomposition via UV-Vis (loss of quinone absorbance at 520 nm) and HPLC (emergence of byproducts at ~8–10 min retention time) . Electrochemical impedance spectroscopy (EIS) quantifies interfacial resistance changes (Nyquist plots) after 100 cycles .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the compound’s fluorescence quenching in hybrid materials?

- Methodology : Prepare composites with graphene oxide (GO) or metal-organic frameworks (MOFs) via sonication (30 min, 40 kHz). Measure fluorescence intensity (λex = 370 nm, λem = 550 nm) before/after composite formation. Use Stern-Volmer plots to calculate quenching constants (KSV) and infer static vs. dynamic mechanisms .

Q. What statistical methods are suitable for analyzing batch-to-batch variability in synthesis yields?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.